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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the origin, formation mechanism, and analytical
quantification of Impurity P, a critical process-related impurity in the synthesis of Mesalamine
(5-aminosalicylic acid). Understanding the genesis of this impurity is paramount for the
development of robust and well-controlled manufacturing processes for Mesalamine, a
cornerstone therapy for inflammatory bowel disease.

Introduction to Mesalamine and its Impurities

Mesalamine, or 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the
treatment of conditions such as ulcerative colitis and Crohn's disease.[1] The purity of the
active pharmaceutical ingredient (API) is crucial for its safety and efficacy. The synthesis of
Mesalamine can result in the formation of various impurities, which can be broadly categorized
as starting material impurities, process-related impurities, and degradation products.[1] Impurity
P, chemically identified as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a process-
related impurity that can arise from a specific and common synthetic route.

Synthesis of Mesalamine via Azo Coupling

One of the prevalent industrial methods for synthesizing Mesalamine involves the diazotization
of sulfanilic acid, followed by an azo coupling reaction with salicylic acid, and subsequent
reduction of the resulting azo compound.[2] This multi-step process, while effective, can lead to
the formation of several byproducts, including Impurity P.
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Overall Synthesis Pathway

The synthesis proceeds through the following key steps:

e Diazotization of Sulfanilic Acid: Sulfanilic acid is treated with sodium nitrite in the presence of
a mineral acid to form the diazonium salt, 4-diazobenzenesulfonic acid.[2]

e Azo Coupling: The diazonium salt is then coupled with salicylic acid under alkaline conditions
to form the intermediate, 5-(p-sulfophenylazo)-2-hydroxybenzoic acid.[2]

e Reductive Cleavage: The azo intermediate is subsequently reduced, typically using a
reducing agent like sodium dithionite or through catalytic hydrogenation, to cleave the azo
bond and yield Mesalamine and regenerate sulfanilic acid.[3]

Step 1: Diazotization

Sulfanilic Acid NaNO2, H+ }—>

4-Diazobenzenesulfonic Acid
| Step 3: Reduction

Step 2: Azo Coupling Recovered Sulfanilic Acid
Coupling Reaction 5-(p-sulfophenylazo)-2-

hydroxybenzoic acid

Salicylic Acid

Mesalamine
(5-Aminosalicylic Acid)

Click to download full resolution via product page

Caption: Overall synthesis of Mesalamine via azo coupling.

The Origin and Formation Mechanism of Impurity P

Impurity P, 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a structural isomer of the
intended azo intermediate reduction product. Its formation is attributed to a side reaction during
the azo coupling step.
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Proposed Formation Pathway

During the electrophilic aromatic substitution reaction between the 4-diazobenzenesulfonic acid
and salicylic acid, the primary site of attack is the para-position (C5) relative to the hydroxyl
group of salicylic acid, which is activated by the hydroxyl group and directed by both the
hydroxyl and carboxyl groups. This leads to the desired intermediate, 5-(p-sulfophenylazo)-2-

hydroxybenzoic acid.

However, a competing, minor reaction can occur where the electrophilic diazonium salt attacks
the ortho-position (C3) relative to the hydroxyl group. This results in the formation of an
isomeric azo intermediate, 3-(p-sulfophenylazo)-2-hydroxybenzoic acid. Subsequent reduction
of this isomeric intermediate under the same conditions as the main intermediate leads to the
formation of Impurity P.

Reduction to Impurity P

Azo Coupling Side Reaction
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|
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Caption: Proposed formation pathway of Impurity P.

Factors that may influence the regioselectivity of the azo coupling and thus the level of Impurity

P formation include:

e pH of the reaction medium: The pH affects the phenoxide ion concentration, which is the

active species in the coupling reaction.
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o Temperature: Higher temperatures may lead to decreased selectivity.

» Rate of addition of the diazonium salt: A slower addition rate may favor the formation of the
thermodynamically more stable product.

e Presence of catalysts or additives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of Mesalamine and the
analysis of Impurity P. These should be adapted and optimized for specific laboratory or
manufacturing conditions.

Synthesis of Mesalamine

Materials:

Sulfanilic acid

e Sodium nitrite

e Hydrochloric acid

» Salicylic acid

e Sodium hydroxide

» Sodium dithionite or Palladium on carbon (for hydrogenation)
e Deionized water

» Organic solvents (e.g., ethanol for recrystallization)
Procedure:

o Diazotization:

o Dissolve sulfanilic acid in a dilute sodium carbonate solution.
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o Cool the solution to 0-5 °C in an ice bath.

o Slowly add a solution of sodium nitrite while maintaining the temperature below 5 °C.

o Slowly add hydrochloric acid to the mixture, still maintaining the low temperature, to form
the diazonium salt suspension.

e Azo Coupling:

o

In a separate vessel, dissolve salicylic acid in a sodium hydroxide solution.

Cool this solution to 0-5 °C.

[¢]

[¢]

Slowly add the previously prepared diazonium salt suspension to the salicylic acid
solution, maintaining the temperature and a pH between 9-10.

[¢]

Stir the reaction mixture for several hours until the coupling is complete (monitor by TLC or
HPLC).

e Reduction:

o Heat the solution containing the azo intermediate.

o Slowly add sodium dithionite in portions until the color of the solution disappears,
indicating the cleavage of the azo bond.

o Alternatively, for catalytic hydrogenation, transfer the azo intermediate to a hydrogenation
reactor with a Pd/C catalyst and apply hydrogen pressure according to optimized
parameters.

¢ Isolation and Purification:

o Cool the reaction mixture to precipitate the crude Mesalamine.

o Filter the crude product and wash with cold water.

o Recrystallize the crude product from a suitable solvent system (e.g., water/ethanol) to
obtain pure Mesalamine.
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Analytical Method for Impurity P Quantification

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is suitable for
the detection and quantification of Impurity P in Mesalamine.

Chromatographic Conditions (Example):

Parameter Value

Column C18 (e.g., 250 mm x 4.6 mm, 5 um)
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient Time (min)

0

20

25

30

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection UV at 230 nm

Injection Volume 10 pyL

Standard and Sample Preparation:

o Standard Solution: Prepare a stock solution of Impurity P reference standard in a suitable
diluent (e.g., methanol/water). Prepare working standards by diluting the stock solution to
appropriate concentrations.

o Sample Solution: Accurately weigh and dissolve the Mesalamine sample in the diluent to a
known concentration.

Quantification:
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The amount of Impurity P in the sample can be calculated using the external standard method
based on the peak areas obtained from the chromatograms of the standard and sample
solutions.

Data Presentation

Systematic investigation of the reaction parameters is crucial to control the formation of
Impurity P. The following table provides a template for recording and comparing quantitative
data from such studies.

Table 1: Influence of Reaction Parameters on the Formation of Impurity P

Addition
] . % Area of
Experiment  Temperatur Rate of Reaction .
pH . . . Impurity P
ID e (°C) Diazonium Time (h)
(by HPLC)
Salt
Exp-001 0-5 9.0 Fast 4
Exp-002 0-5 9.0 Slow 4
Exp-003 10-15 9.0 Slow 4
Exp-004 0-5 10.0 Slow 4
Exp-005 0-5 9.0 Slow 8

Conclusion

The presence of Impurity P in Mesalamine is directly linked to the synthesis route employing
sulfanilic acid and salicylic acid. It arises from a minor, alternative azo coupling at the ortho-
position of salicylic acid. By understanding this formation mechanism, researchers and drug
development professionals can strategically optimize reaction conditions to minimize the
formation of this impurity, thereby ensuring the quality, safety, and efficacy of the final
Mesalamine product. The implementation of a robust analytical method is essential for
monitoring and controlling the levels of Impurity P within acceptable limits.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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